Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is a heterocyclic compound that has garnered attention for its potential biological activity, particularly as an antineoplastic agent. The compound features a fused pyrrole and quinoxaline structure, which contributes to its unique chemical properties. Its synthesis and applications in medicinal chemistry have been subjects of various studies, highlighting its significance in drug development.
Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is classified under the category of pyrroloquinoxalines, which are derivatives of quinoxaline with a pyrrole ring. The compound is recognized for its structural complexity and potential therapeutic applications. It has been sourced from various chemical libraries and synthesized through innovative methods that enhance its yield and purity.
The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- has been explored through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields. For instance, reactions conducted in dimethylformamide have shown favorable outcomes in terms of product yield and purity.
Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- exhibits a complex molecular structure characterized by:
This structural arrangement is pivotal for its biological activity and interaction with biological targets.
The molecular formula of pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is C_9H_7ClN_2O, with a molecular weight of approximately 196.62 g/mol. The compound's melting point and solubility characteristics are critical for its application in medicinal chemistry.
Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- undergoes various chemical reactions:
These reactions are significant for developing new derivatives with enhanced biological properties.
The mechanism of action for pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- primarily involves its interaction with protein targets within cancer cells. Studies indicate that it exhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling pathways . By inhibiting this enzyme, the compound may enhance insulin sensitivity and exhibit potential antidiabetic effects alongside its antineoplastic properties.
Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is typically presented as a solid at room temperature. Its physical properties include:
The chemical properties include:
These properties are essential for practical applications in drug formulation and delivery.
Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- has several notable applications:
The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold represents a privileged heterocyclic framework in medicinal chemistry, characterized by a fused tricyclic system combining pyrrole and quinoxaline subunits. Historically, derivatives of this scaffold emerged as antimicrobial and antiviral agents, but their significance expanded dramatically with the discovery of potent biological activities targeting key human disease pathways. Early synthetic routes, such as Ullmann reactions, faced challenges like low yields (~5–15%) and harsh conditions (e.g., triphosgene use), limiting structural diversification [7]. Modern sustainable methods, including catalyst-assisted cyclizations and Curtius rearrangements, now enable efficient access to diverse analogs [7].
Pharmacologically, this scaffold demonstrates exceptional versatility, as highlighted in recent studies:
Table 1: Pharmacological Applications of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives
Target/Activity | Representative Compound | Key Findings | Source |
---|---|---|---|
BTK Inhibition | Compound 2 | IC₅₀ = 7.41 nM; TGI = 65.6% in U937 xenografts; >468-kinase selectivity | [1][cit:3] |
Sirt6 Activation | Compound 38 | EC₅₀ = 9.3 μM (SARS-CoV-2); suppresses LPS-induced cytokines | [4] |
CX3CR1 Antagonism | US11267817B2 derivatives | Inhibits cancer metastasis and circulating tumor cells | [2] |
Antimicrobial | Triazoloquinoxaline 9 | Active against S. aureus biofilms and C. albicans | [5][cit:8] |
The scaffold’s druglikeness is enhanced by its planar structure, enabling π-stacking with biological targets, and its capacity for substitutions at N-5, C-8, and C-9 positions. This allows tuning of pharmacokinetic properties, as seen in orally available BTK inhibitors [3] [6].
The introduction of chlorine at the C-8 position is a strategic modification to optimize interactions with target proteins. Chlorine’s electronegativity and steric footprint impart distinct advantages:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: